5,5'-Bis(4-undecylphenyl)-2,2'-bithiophene
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Overview
Description
5,5’-Bis(4-undecylphenyl)-2,2’-bithiophene: is an organic compound belonging to the class of bithiophenes. These compounds are characterized by the presence of two thiophene rings, which are sulfur-containing five-membered aromatic rings. The compound is notable for its extended π-conjugation and the presence of long alkyl chains, which can influence its solubility and self-assembly properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(4-undecylphenyl)-2,2’-bithiophene typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Stille or Suzuki coupling.
Introduction of Phenyl Groups: The phenyl groups can be introduced through a Friedel-Crafts acylation reaction, where the bithiophene core reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of Undecyl Chains: The undecyl chains can be attached to the phenyl groups through a Grignard reaction or a similar alkylation process.
Industrial Production Methods
Industrial production of 5,5’-Bis(4-undecylphenyl)-2,2’-bithiophene would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenyl rings or the thiophene rings, potentially leading to the formation of dihydrothiophenes.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine, while nucleophilic substitution can involve reagents like sodium methoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated derivatives or alkylated products.
Scientific Research Applications
5,5’-Bis(4-undecylphenyl)-2,2’-bithiophene has several applications in scientific research:
Organic Electronics: The compound’s extended π-conjugation makes it suitable for use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs).
Materials Science: Its ability to self-assemble into ordered structures can be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a model system to study the interactions between π-conjugated systems and biological molecules.
Mechanism of Action
The mechanism of action of 5,5’-Bis(4-undecylphenyl)-2,2’-bithiophene in its applications is largely dependent on its electronic properties. The extended π-conjugation allows for efficient charge transport, making it useful in electronic devices. In biological systems, its interactions with biomolecules can be studied to understand the effects of π-conjugation on molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
5,5’-Bis(4-hexylphenyl)-2,2’-bithiophene: Similar structure but with shorter alkyl chains.
5,5’-Bis(4-octylphenyl)-2,2’-bithiophene: Similar structure but with medium-length alkyl chains.
5,5’-Bis(4-dodecylphenyl)-2,2’-bithiophene: Similar structure but with longer alkyl chains.
Uniqueness
The uniqueness of 5,5’-Bis(4-undecylphenyl)-2,2’-bithiophene lies in its specific alkyl chain length, which can influence its solubility, self-assembly properties, and electronic characteristics. This makes it a valuable compound for tailoring material properties in specific applications.
Properties
CAS No. |
918441-41-5 |
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Molecular Formula |
C42H58S2 |
Molecular Weight |
627.0 g/mol |
IUPAC Name |
2-(4-undecylphenyl)-5-[5-(4-undecylphenyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C42H58S2/c1-3-5-7-9-11-13-15-17-19-21-35-23-27-37(28-24-35)39-31-33-41(43-39)42-34-32-40(44-42)38-29-25-36(26-30-38)22-20-18-16-14-12-10-8-6-4-2/h23-34H,3-22H2,1-2H3 |
InChI Key |
LESIRYIPGGJKBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)CCCCCCCCCCC |
Origin of Product |
United States |
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